(4E)-4-[[3-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one
Overview
Description
The compound (4E)-4-[[3-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one is a synthetic organic molecule that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[[3-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one typically involves the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the phenyl groups: The phenyl groups can be introduced through a series of substitution reactions, often using reagents like phenylboronic acids and palladium catalysts.
Final assembly: The final compound is assembled through a series of condensation reactions, often under mild conditions to preserve the integrity of the functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxazole ring or the phenyl groups, potentially leading to the formation of more saturated derivatives.
Substitution: The compound can undergo various substitution reactions, particularly at the phenyl rings, where halogen atoms can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, organometallic reagents, and nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions used but can include a variety of oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action.
Medicine
In medicine, the compound could be investigated for its potential therapeutic applications. This could include its use as a lead compound in drug discovery programs aimed at developing new treatments for various diseases.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4E)-4-[[3-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one likely involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[[3-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one
- (4E)-4-[[3-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-2-(4-bromophenyl)-1,3-oxazol-5-one
Uniqueness
The uniqueness of (4E)-4-[[3-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom, in particular, can enhance its stability and alter its interactions with biological targets.
Properties
IUPAC Name |
(4E)-4-[[3-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFNO4/c25-20-6-1-2-7-22(20)30-13-12-29-19-5-3-4-16(14-19)15-21-24(28)31-23(27-21)17-8-10-18(26)11-9-17/h1-11,14-15H,12-13H2/b21-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAXBTOWRVUMGH-RCCKNPSSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOC2=CC=CC(=C2)C=C3C(=O)OC(=N3)C4=CC=C(C=C4)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OCCOC2=CC=CC(=C2)/C=C/3\C(=O)OC(=N3)C4=CC=C(C=C4)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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